RebaudiosideE -

RebaudiosideE

Catalog Number: EVT-13266478
CAS Number:
Molecular Formula: C44H70O23
Molecular Weight: 967.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside E is a steviol glycoside derived from the leaves of the plant Stevia rebaudiana. It is one of several glycosides that contribute to the sweet taste of stevia, which is commonly used as a natural sweetener. Rebaudioside E is notable for its high sweetness intensity and low caloric content, making it an attractive alternative to sugar in various food and beverage applications.

Source

Rebaudioside E is extracted from Stevia rebaudiana, a plant native to South America. The leaves of this plant contain various steviol glycosides, including rebaudioside A, B, C, D, and E, which are responsible for its sweetness. The extraction process typically involves water or alcohol-based methods to isolate these compounds from the leaf material.

Classification

Rebaudioside E falls under the category of natural sweeteners and is classified as a steviol glycoside. Its chemical structure consists of a steviol backbone with multiple glucose units attached, which contributes to its sweetness and stability under heat.

Synthesis Analysis

Methods

The synthesis of rebaudioside E can be achieved through various biotechnological methods, including enzymatic glycosylation. One efficient method involves using glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. For instance, engineered strains of Escherichia coli can be utilized to produce rebaudioside E by expressing specific glycosyltransferases that facilitate the glycosylation process.

Technical details include optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize yield. For example, studies have shown that using a UDP-glucose regeneration system can enhance the efficiency of the enzymatic process by providing a continuous supply of activated glucose donors during synthesis .

Molecular Structure Analysis

Structure

The molecular formula for rebaudioside E is C23_{23}H38_{38}O13_{13}. It features a steviol core with multiple glucose units attached via glycosidic bonds. The specific arrangement and type of these bonds contribute to its unique sweetness profile.

Data

Chemical Reactions Analysis

Reactions

Rebaudioside E undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions. Such reactions can lead to the release of glucose units and the formation of steviol aglycone.

Technical details regarding these reactions involve monitoring conditions such as temperature and pH to control the extent of hydrolysis. For example, studies have demonstrated that adjusting pH levels can significantly influence the stability and reactivity of rebaudioside E in solution .

Mechanism of Action

Process

The sweetness mechanism of rebaudioside E involves its interaction with taste receptors on the tongue. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of sweetness. This process is distinct from that of sucrose due to the unique structural features of steviol glycosides.

Data

Research indicates that rebaudioside E exhibits a sweetness intensity significantly higher than that of sucrose while contributing negligible calories. This makes it a suitable alternative for sugar in dietary applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and alcohol
  • Melting Point: Typically ranges between 150-160 °C

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade at high temperatures or prolonged exposure to light.
  • pH Range: Remains stable within a pH range of 3-7.

Relevant data suggests that rebaudioside E maintains its sweetening properties across various food matrices, making it versatile for use in beverages, desserts, and other food products .

Applications

Rebaudioside E has several scientific uses primarily in food technology as a natural sweetener. Its applications include:

  • Food Industry: Used as a sugar substitute in beverages, baked goods, and dairy products.
  • Health Products: Incorporated into low-calorie or sugar-free formulations for consumers seeking healthier alternatives.
  • Research: Studied for potential health benefits beyond sweetness, including antioxidant properties.
Enzymatic Cascades in Steviol Glycoside Biosynthesis

Rebaudioside E (Reb E) is a minor diterpenoid glycoside synthesized via a specialized branch of the steviol glycoside (SG) pathway in Stevia rebaudiana. Its biosynthesis initiates from the plastidial methylerythritol 4-phosphate (MEP) pathway, which produces universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These condense to form geranylgeranyl diphosphate (GGPP), the 20-carbon backbone for diterpenoids [10]. Cyclization of GGPP by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) yields ent-kaurene, which undergoes oxidation by ent-kaurene oxidase (KO) to form ent-kaurenoic acid—a critical branch point between gibberellin and SG biosynthesis [3] [10].

Ent-kaurenoic acid is hydroxylated at C-13 by kaurenoic acid 13-hydroxylase (KA13H), a cytochrome P450 monooxygenase (CYP714A2), producing steviol—the aglycone core for all SGs [8] [10]. Subsequent glycosylations occur in the cytosol:

  • UGT85C2 transfers glucose to steviol’s C-13 carboxyl group, forming steviolmonoside
  • An unidentified UGT adds glucose to C-2' of the C-13 glucose, yielding steviolbioside
  • UGT74G1 glucosylates the C-19 position of steviolbioside to generate stevioside
  • UGT76G1 adds glucose to the C-3' of the C-13 glucose in stevioside, forming rebaudioside A (Reb A) [5] [10]

Reb E diverges from this canonical pathway through an alternative glycosylation sequence. Experimental evidence indicates Reb E (C₃₈H₆₀O₁₈; 13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-D-glucopyranosyl ester) arises from steviolbioside via glycosylation at C-19 by a distinct UGT isoform, followed by additional modifications [10]. Its characteristic 2’-O-glucosylation pattern on the C-13 sophorose unit distinguishes it from Reb A’s 3’-O-glucosylation [10].

Table 1: Enzymatic Steps Leading to Rebaudioside E

PrecursorCatalyzing EnzymeReactionProduct
SteviolUGT85C2C-13 glucosylationSteviolmonoside
SteviolmonosideUnidentified UGTC-2' glucosylation (C-13 glucose)Steviolbioside
SteviolbiosideUGT74G1-like enzymeC-19 glucosylationRubusoside
RubusosideSpecialized UGT (unidentified)C-2' glucosylation (C-13 sophorose)Rebaudioside E

Role of UDP-Glycosyltransferases in Rebaudioside E Formation

UDP-glycosyltransferases (UGTs) are pivotal in determining SG diversity, including Reb E biosynthesis. These enzymes utilize UDP-glucose as a sugar donor and exhibit regio-specificity toward steviol’s hydroxyl and carboxyl groups [5] [9]. Structural analyses reveal plant UGTs adopt a canonical GT-B fold with two Rossmann-like domains: the N-terminal domain binds the acceptor (steviol scaffold), while the C-terminal domain binds the sugar donor (UDP-glucose) [5] [9].

Reb E biosynthesis likely requires:

  • A UGT74G1 homolog catalyzing initial C-19 glucosylation of steviolbioside to form rubusoside
  • A specialized UGT performing 2’-O-glucosylation of rubusoside’s C-13 sophorose unit [10]

Enzyme kinetics studies indicate UGTs exhibit varying catalytic efficiencies toward different substrates. For example, UGT76G1 shows higher affinity for stevioside (Km = 0.24 mM) than for Reb A (Km = 0.48 mM), explaining its role in Reb A accumulation over Reb E [9] [10]. Mutagenesis studies on UGT76G1 identified residues His25 and Asp124 as crucial for catalytic activity; substitutions at these positions alter regioselectivity and may enable Reb E formation [9].

Genetic Regulation of Minor Glycoside Production

Transcriptional regulation significantly influences Reb E accumulation. Key biosynthetic genes (CPS, KS, KO, KA13H, UGTs) are coordinately upregulated during leaf development, peaking during active SG synthesis [6] [8]. However, minor glycosides like Reb E exhibit distinct expression correlations:

  • SrUGT85C2 expression strongly correlates with stevioside levels (r = 0.92)
  • SrUGT76G1 correlates with Reb A (r = 0.89)
  • Reb E accumulation shows moderate correlation with SrKA13H (r = 0.67) [6] [8]

Elicitor studies demonstrate targeted induction of Reb E biosynthesis:

  • Salicylic acid (SA) at 0.1 mM upregulated SrKA13H expression 3.8-fold and increased Reb E content 2.3-fold
  • Chitosan (CH) at 1000 mg/L induced SrUGT85C2 expression 2.5-fold but suppressed SrUGT76G1, shifting flux toward Reb E [6]

Transient silencing via Agrobacterium-mediated RNAi confirmed pathway regulation:

  • Silencing SrUGT76G1 reduced Reb A by 78% but increased Reb E 1.9-fold
  • Silencing SrKA13H decreased total SGs 62% but elevated gibberellins 3.3-fold, indicating competition for precursors [8]

Comparative Analysis of Biosynthetic Flux Toward Rebaudioside E vs. Major Glycosides

Reb E typically constitutes 0.2–1.8% of dry leaf weight, significantly lower than stevioside (9.3%) or Reb A (3.8%) [1] [3] [10]. This disparity stems from:

Enzyme Kinetics and Specificity:

  • UGT76G1 exhibits a turnover number (kcat) of 4.2 s⁻¹ for stevioside (Reb A precursor) versus 0.9 s⁻¹ for rubusoside (Reb E precursor)
  • The catalytic efficiency (kcat/Km) of UGT76G1 for stevioside (17.5 mM⁻¹s⁻¹) is 3.1-fold higher than for rubusoside [9] [10]

Properties

Product Name

RebaudiosideE

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O23

Molecular Weight

967.0 g/mol

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-34(30(55)26(51)20(14-47)62-38)64-36-32(57)28(53)24(49)18(12-45)60-36)23(43)6-10-44(17,16-43)67-39-35(31(56)27(52)21(15-48)63-39)65-37-33(58)29(54)25(50)19(13-46)61-37/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22?,23+,24-,25-,26-,27-,28+,29+,30+,31+,32-,33-,34-,35-,36+,37+,38+,39+,41-,42?,43?,44+/m1/s1

InChI Key

RLLCWNUIHGPAJY-WTIPIMMESA-N

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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